molecular formula C4H8N2O2S B6165941 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione CAS No. 857959-10-5

3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione

Cat. No.: B6165941
CAS No.: 857959-10-5
M. Wt: 148.2
InChI Key:
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Description

3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione is a versatile chemical compound with a unique structure that makes it a promising candidate for various applications. This compound belongs to the thiazine family, which is known for its diverse biological activities and potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a base can lead to the formation of the desired thiazine derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione has numerous scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it valuable for biochemical studies.

    Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.

    Industry: The compound is used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione stands out due to its unique structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

857959-10-5

Molecular Formula

C4H8N2O2S

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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